3-Methylcyclohexene chemical properties and physical data

3-Methylcyclohexene chemical properties and physical data

An In-depth Technical Guide to 3-Methylcyclohexene: Chemical Properties and Physical Data

Introduction

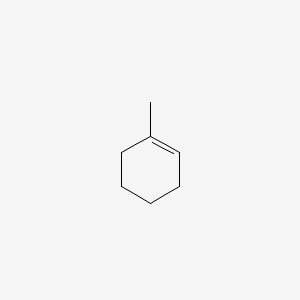

3-Methylcyclohexene is a cyclic olefin, an organic compound characterized by a six-membered ring containing one double bond and a methyl substituent on the carbon adjacent to the double bond.[1] It is a colorless, volatile liquid with a distinct odor.[2][3] As a member of the alkene family, its chemical reactivity is dominated by the carbon-carbon double bond, making it susceptible to addition and oxidation reactions.[3] This compound and its isomers, 1-methylcyclohexene and 4-methylcyclohexene, are utilized as intermediates in organic synthesis for the production of various chemicals, fragrances, and pharmaceuticals.[1][3] This guide provides a comprehensive overview of the chemical and physical properties of 3-methylcyclohexene, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

The physical and chemical data for 3-methylcyclohexene are summarized in the tables below. This information is crucial for its handling, storage, and application in various chemical processes.

General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₇H₁₂ | [2][4][5] |

| Molecular Weight | 96.17 g/mol | [2][4][5] |

| CAS Number | 591-48-0 | [4][5] |

| Appearance | Colorless liquid | [1][3][6] |

| Odor | Distinct smell | [2][3] |

| Boiling Point | 104 - 105 °C | [1][4][7] |

| Melting Point | -124 °C | [1][7] |

| Density | 0.800 - 0.805 g/mL | [1][4] |

| Specific Gravity | 0.80 | [4][6] |

| Refractive Index | 1.4425 - 1.4445 | [4][7] |

| Flash Point | -3 °C | [4][7] |

| Critical Temperature | 301 °C | [8] |

| Critical Pressure | 34.6 atm | [8] |

| Enthalpy of Vaporization | 350 kJ/mol | [9] |

Solubility

3-Methylcyclohexene is a non-polar compound and its solubility is governed by the "like dissolves like" principle.[2]

| Solvent | Solubility | References |

| Water | Insoluble | [2][7] |

| Alcohol | Soluble | |

| Ether | Soluble | |

| Benzene | Soluble | [2] |

| Hexane | Soluble | [2] |

| Chloroform | Soluble | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 3-methylcyclohexene are essential for researchers. The following protocols are derived from established laboratory procedures.

Synthesis of 3-Methylcyclohexene via Reductive Cleavage of 3-Methyl-2-cyclohexen-1-ol

This method provides a direct route to 3-methylcyclohexene.[10]

Materials:

-

Amalgamated zinc powder

-

3-Methyl-2-cyclohexen-1-ol

-

Anhydrous ether

-

2.6 M Hydrogen chloride in anhydrous ether

-

10% Aqueous sodium hydrogen carbonate

-

Saturated aqueous sodium chloride

-

Magnesium sulfate

Procedure:

-

A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a dry nitrogen source, and a pressure-equalizing addition funnel.

-

The flask is charged with 196 g of dry amalgamated zinc powder, 22.4 g of 3-methyl-2-cyclohexen-1-ol, and 280 mL of anhydrous ether.[10]

-

The flask is cooled to -15 °C in an ethanol-water-dry ice bath.

-

The mixture is stirred gently for 5 minutes, after which vigorous stirring is initiated.

-

153 mL of 2.6 M hydrogen chloride in anhydrous ether is added dropwise over 1.5 hours, maintaining the temperature at -15 °C.[10]

-

After the addition is complete, the mixture is stirred for an additional hour at -15 °C.

-

The reaction mixture is filtered, and the zinc residue is washed with several portions of ether.

-

The combined ethereal solutions are washed sequentially with two 50-mL portions of water, 50 mL of 10% aqueous sodium hydrogen carbonate, and two 50-mL portions of saturated aqueous sodium chloride.[10]

-

The organic layer is dried over magnesium sulfate.

-

The ether is carefully removed by distillation through a Dufton column at atmospheric pressure.

-

The residual solution is transferred to a smaller apparatus and distilled to yield 3-methylcyclohexene at 103–104 °C.[10]

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic analysis of methylcyclohexene isomers is presented below. This is crucial for confirming the identity and purity of the synthesized product.[11]

Procedure:

-

Sample Preparation: The synthesized 3-methylcyclohexene is prepared for analysis. For GC-MS, a dilute solution in a volatile solvent is typically used. For NMR, the sample is dissolved in a deuterated solvent like CDCl₃.[12][13] For IR spectroscopy, a neat liquid sample can be used.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is injected into a gas chromatograph to separate it from any impurities or isomers. The separated components then enter a mass spectrometer for ionization and fragmentation, providing a mass spectrum that helps in identifying the compound based on its mass-to-charge ratio and fragmentation pattern.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are acquired. For 3-methylcyclohexene, ¹H NMR will show characteristic signals for the vinylic protons and the methyl group protons, which will appear as a doublet. ¹³C NMR will show seven distinct carbon signals due to the lack of symmetry.[11]

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify the functional groups present. Key vibrational modes for 3-methylcyclohexene include the =C-H stretch around 3017 cm⁻¹, the C-H stretch of saturated carbons between 2830-2960 cm⁻¹, and the C=C stretch around 1650 cm⁻¹.[11]

-

Data Analysis: The obtained spectra are analyzed and compared with reference spectra to confirm the structure and purity of the 3-methylcyclohexene.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to 3-methylcyclohexene.

References

- 1. 3-Methylcyclohexene - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. 3-Methyl-1-cyclohexene, 90%, Tech. 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 3-Methylcyclohexene | C7H12 | CID 11573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 3-METHYL-1-CYCLOHEXENE | 591-48-0 [chemicalbook.com]

- 8. 3-methylcyclohexene [stenutz.eu]

- 9. Cyclohexene, 3-methyl- [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]